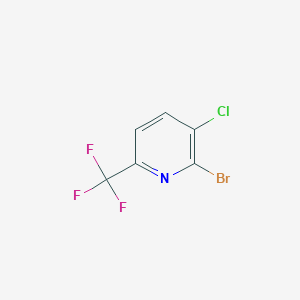
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N . It is a solid substance with a molecular weight of 260.44 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs), which includes 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine consists of a pyridine ring with bromo, chloro, and trifluoromethyl substituents . The InChI code for this compound is 1S/C6H2BrClF3N/c7-3-1-2-4 (6 (9,10)11)12-5 (3)8/h1-2H .Physical And Chemical Properties Analysis
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine is a solid substance . The melting point is reported to be between 45.0-54.0°C . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the search results.Applications De Recherche Scientifique
Synthesis of Agrochemicals
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine is used as an intermediate in the synthesis of agrochemicals, such as chlorfenapyr, which is a pesticide with herbicidal activity and can control cyanobacteria in water .
Pharmaceutical Intermediates
This compound serves as a valuable intermediate for synthesizing various pharmaceutical compounds, including antiviral drugs, kinase inhibitors, and anti-inflammatory agents .
Crop Protection Products
It is also used as a chemical intermediate for the synthesis of several crop-protection products, with high demand for derivatives like 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) .
Synthesis of Bipyridines
The compound may be used in the preparation of bipyridines, such as 5,5′-bis(trifluoromethyl)-2,2′-bipyridine, through modified Ullmann reactions .
Medicament Synthesis
It is involved in the synthesis of medicaments like Ubrogepant, which is used for acute migraine treatment .
Safety and Hazards
Orientations Futures
The demand for TFMP derivatives, including 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine, has been increasing steadily over the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Mécanisme D'action
Target of Action
It’s known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in this reaction are the carbon atoms that are to be coupled .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, reactivity, and the conditions under which the reaction takes place .
Result of Action
The molecular and cellular effects of 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine’s action are primarily seen in the formation of new carbon-carbon bonds during the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, which can have various applications in the pharmaceutical and agrochemical industries .
Propriétés
IUPAC Name |
2-bromo-3-chloro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-5-3(8)1-2-4(12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYFDBLTSIPCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



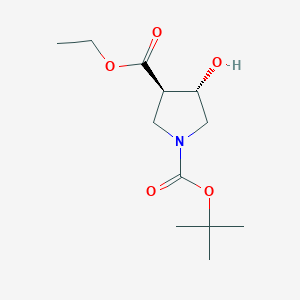
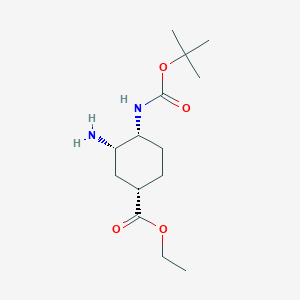
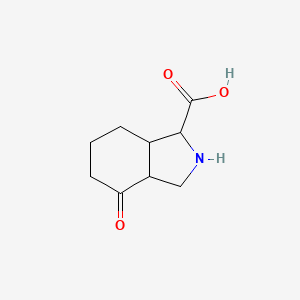
![9-Boc-3,7,9-triazabicyclo[3.3.1]nonane](/img/structure/B1403485.png)

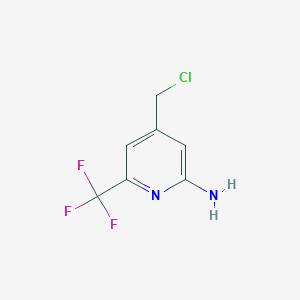

![Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate](/img/structure/B1403492.png)

![7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1403494.png)
![2-(Cbz-amino)-7-azaspiro[3.5]nonane](/img/structure/B1403496.png)

![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B1403501.png)
